Pirroloazepinas

Pyrroloazepines are a class of heterocyclic compounds characterized by the presence of both a pyrrole ring and an azepine ring fused together. These molecules exhibit diverse biological activities, making them valuable in medicinal chemistry for drug development. Pyrroloazepines have shown potential as inhibitors of various enzymes, including serine proteases such as trypsin and chymotrypsin, and they are also explored for their anti-inflammatory, antipsychotic, and antidepressant properties. The structural diversity within this class allows for the optimization of pharmacokinetic and pharmacodynamic profiles, making them attractive candidates for therapeutic applications. Research into pyrroloazepines often involves detailed synthetic methodologies to access these complex molecules, followed by extensive in vitro and in vivo studies to evaluate their efficacy and safety.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

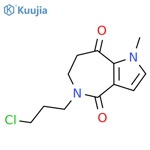

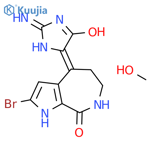

|

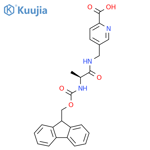

5-(3-Chloropropyl)-1-methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepine-4,8-dione | 191591-69-2 | C12H15ClN2O2 |

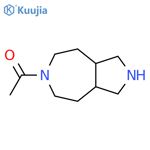

|

1-{decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one | 1378813-25-2 | C10H18N2O |

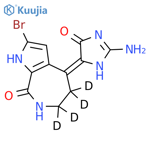

|

Hymenialdisine-d4 | 1185240-30-5 | C11H10N5O2Br |

|

1H,2H,3H,4H,5H,6H-azepino4,5-bindole | 7546-78-3 | C12H14N2 |

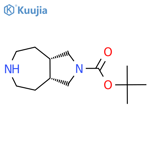

|

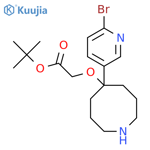

tert-butyl cis-3,3a,4,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylate | 1251013-07-6 | C13H24N2O2 |

|

3-Pyridinecarboxylicacid, 5-(1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-5-yl)-, methyl ester, (-)- | 38940-72-6 | C19H19N3O2 |

|

Hymenialdisine Methanoate | 84094-94-0 | C11H10N5O2Br.CH4O |

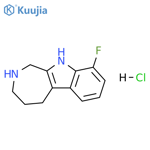

|

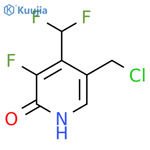

Azepino[3,4-b]indole, 9-fluoro-1,2,3,4,5,10-hexahydro-, hydrochloride (1:1) | 1803562-84-6 | C12H14ClFN2 |

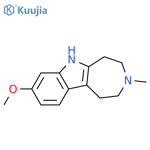

|

Tabernanthalog | 2483829-58-7 | C14H18N2O |

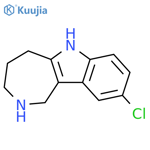

|

9-chloro-1H,2H,3H,4H,5H,6H-azepino4,3-bindole | 1038264-37-7 | C12H13ClN2 |

Literatura Relacionada

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

Fornecedores recomendados

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados